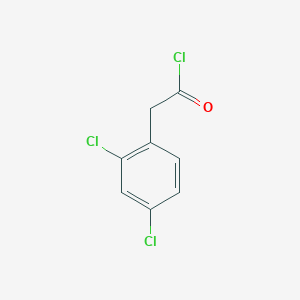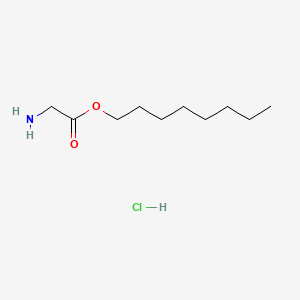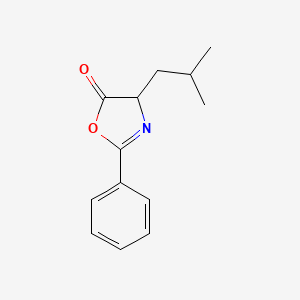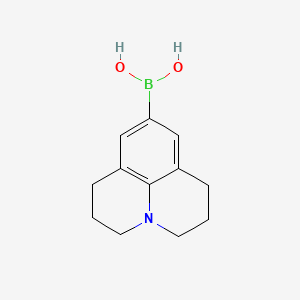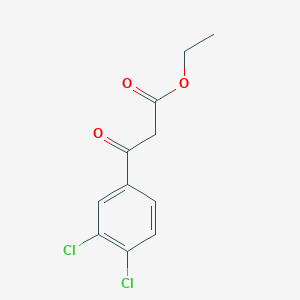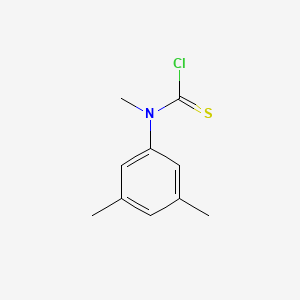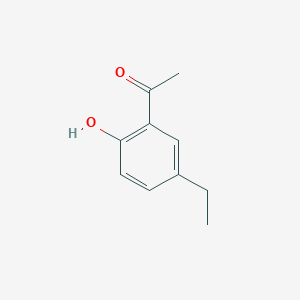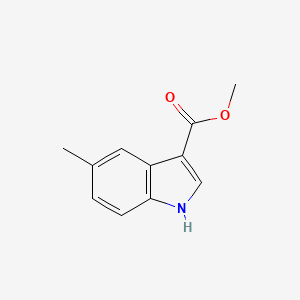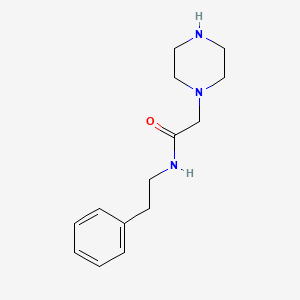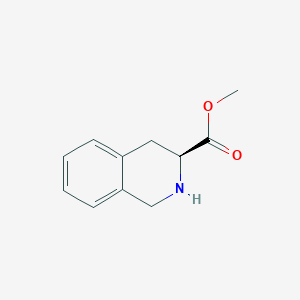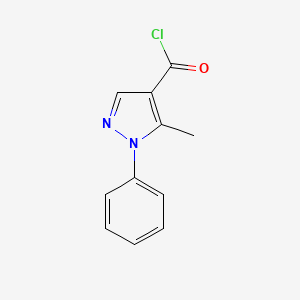
5-メチル-1-フェニル-1H-ピラゾール-4-カルボニルクロリド
概要
説明
5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is a derivative of pyrazole-4-carboxylic acid . Pyrazoles are an important class of heterocyclic compounds and have been studied for more than a century . They are found in biologically active molecules and agrochemicals . The pyrazole ring occurs as the core moiety in a variety of leading drugs .
Synthesis Analysis
The starting material 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate was obtained by the cyclocondensation of ethyl acetoacetate, N, N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . Upon basic hydrolysis, it yielded the corresponding acid .Molecular Structure Analysis
The target compound was characterized by 1H and 13C NMR (solution in DMSO), Fourier transform infrared (FT-IR) spectroscopy, thermo gravimetric analysis, and by single-crystal X-ray diffraction technique . The single crystals of the compound were obtained at room temperature by slow evaporation of ethanol as solvent and crystallized in the space group P21/n of monoclinic system .Chemical Reactions Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Physical and Chemical Properties Analysis
The HOMO–LUMO energy levels were also constructed to study the electronic transition within the molecule by time-dependent TD-DFT method .科学的研究の応用
医薬品化学
5-メチル-1-フェニル-1H-ピラゾール-4-カルボニルクロリドは、薬理活性化合物の合成における反応剤として役立ちます。 これは、潜在的な毛髪成長阻害用途のSmoothenedアンタゴニストとして調査されてきた(アミノメチル)ピラゾールを作成するために使用されます 。 さらに、その誘導体は、抗炎症、抗がん、および鎮痛特性について調査されており、創薬における貴重な足場となっています .
農業
農業部門では、5-メチル-1-フェニル-1H-ピラゾール-4-カルボニルクロリドから誘導されたものも含め、ピラゾール誘導体は、除草剤と植物成長調整剤の開発において役割を果たします 。これらの化合物は、作物の保護と収量を高めるために不可欠です。
材料科学
5-メチル-1-フェニル-1H-ピラゾール-4-カルボニルクロリドのピラゾールコアは、さまざまな有機分子の合成に不可欠であり、その後、材料科学で特定の特性を持つ新しい材料を作成するために使用されます .
環境科学
ピラゾール誘導体は、従来の化学物質に対するより安全な代替品を提供できる、環境に優しい農薬や殺菌剤の開発など、潜在的な環境用途について研究されています .
分析化学
分析化学では、5-メチル-1-フェニル-1H-ピラゾール-4-カルボニルクロリドは、分析試薬として役立つ化合物の合成における前駆体として使用されます。 これらの試薬は、さまざまな化学分析や診断試験に不可欠です .
生化学
この化合物は、生物学的巨大分子と相互作用する生物活性分子の合成に関与し、生化学的経路とプロセスの理解に貢献しています .
薬理学
5-メチル-1-フェニル-1H-ピラゾール-4-カルボニルクロリドは、医薬品に商業化されてきた分子を作成するために使用されており、製薬業界におけるその重要性を示しています .
有機合成
この化合物は、ピラゾール誘導体の合成における重要な中間体であり、ピラゾール誘導体は、生物活性化学物質の合成における足場として頻繁に使用されており、有機合成におけるその汎用性を示しています .
作用機序
Target of Action
Similar compounds have been used in the synthesis of (aminomethyl)pyrazoles as smoothened antagonists for hair inhibition and orl1 receptor antagonists .
Mode of Action
It’s known that the pyrazole ring, a core moiety in this compound, is found in many biologically active molecules and agrochemicals . The modification of the structural profile by altering the substituent in the pyrazole ring can remarkably affect some bioactivities .
Biochemical Pathways
Pyrazole derivatives have been applied to treat various diseases, suggesting they may interact with multiple biochemical pathways .
Result of Action
Pyrazole derivatives have been shown to have a wide range of biological activities, including anti-inflammatory, antidiabetic, anticancer, antibacterial, and analgesic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride . .
生化学分析
Biochemical Properties
5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been used in the synthesis of pharmacologically active compounds, such as dialkylamino (phenyl-1H-pyrazolyl)butanols . The compound’s interaction with enzymes involved in these synthetic pathways highlights its importance in biochemical research.
Cellular Effects
The effects of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that pyrazole derivatives, including 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride, can affect inflammatory responses, cancer cell proliferation, and bacterial growth . These effects are mediated through the compound’s interaction with specific cellular targets, leading to changes in cellular behavior.
Molecular Mechanism
At the molecular level, 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in biochemical pathways. For example, the compound’s ability to form covalent bonds with target proteins can result in enzyme inhibition, affecting downstream signaling pathways and gene expression . These molecular interactions are critical for understanding the compound’s biochemical properties and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Understanding the dosage-dependent effects of the compound is crucial for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These metabolic pathways can influence the compound’s bioavailability and activity . Additionally, the compound’s effects on metabolic flux and metabolite levels are important for understanding its role in cellular metabolism.
Transport and Distribution
The transport and distribution of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with target biomolecules and its overall biochemical effects.
特性
IUPAC Name |
5-methyl-1-phenylpyrazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-8-10(11(12)15)7-13-14(8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZLNKSEPOXZKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380072 | |
| Record name | 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205113-77-5 | |
| Record name | 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 205113-77-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


